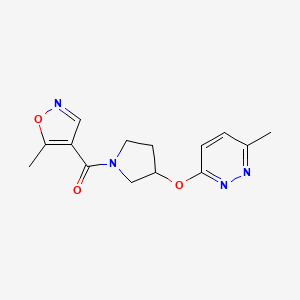
(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there are no direct synthesis methods available for this specific compound, similar compounds have been synthesized using various methods . For instance, a series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone was synthesized .Applications De Recherche Scientifique
Anticonvulsant Activity and Sodium Channel Blockade
One notable application of similar compounds involves their anticonvulsant activities and sodium channel blockade properties. For instance, Malik and Khan (2014) synthesized a series of novel compounds, including (5-amino-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives. These compounds were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. One compound was identified as particularly potent, with a protective index significantly higher than that of the reference drug phenytoin, suggesting a potential mechanism of action involving sodium channel modulation S. Malik & S. Khan, 2014.
Bioactivation Pathway Elucidation
Another application lies in the elucidation of novel bioactivation pathways. Yu et al. (2011) investigated the metabolism of molecules containing isoxazole rings, revealing a unique bioactivation pathway in human liver microsomes. This pathway involves the enzyme-catalyzed cleavage of the isoxazole ring, leading to the formation of a glutathione adduct of a cyanoacrolein derivative. This study provides insights into the metabolic fate of isoxazole-containing compounds, highlighting their potential toxicity and interaction with biological systems Jian Yu et al., 2011.
Metabolic Pathway Investigation
Johnson et al. (2008) focused on the metabolism of a specific vascular endothelial growth factor receptor-2 antagonist, revealing complex metabolic pathways involving oxidation, conjugation reactions, and the formation of unusual N-acetylglucosamine conjugates in the cynomolgus monkey. This study underscores the complexity of drug metabolism and the importance of understanding these pathways to predict drug behavior in biological systems Benjamin M. Johnson et al., 2008.
Allosteric Metabotropic Glutamate Receptor Antagonism
In the realm of neuropharmacology, Suzuki et al. (2007) discovered novel isoxazolopyridone derivatives acting as allosteric metabotropic glutamate receptor 7 (mGluR7) antagonists. These compounds, identified through pharmacological characterization, offer a potential therapeutic avenue for modulating central nervous system functions by targeting mGluR7, a receptor involved in synaptic transmission G. Suzuki et al., 2007.
Fungicidal Activity and Structural Insights
Zou et al. (2002) synthesized a novel series of compounds with fungicidal activity against wheat leaf rust. Their work involved bioisosteric replacement strategies and 3D-QSAR analysis to understand the relationship between structure and fungicidal activity, providing a foundation for designing more effective fungicides Xiajuan Zou et al., 2002.
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-3-4-13(17-16-9)20-11-5-6-18(8-11)14(19)12-7-15-21-10(12)2/h3-4,7,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODAWRCHITWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)
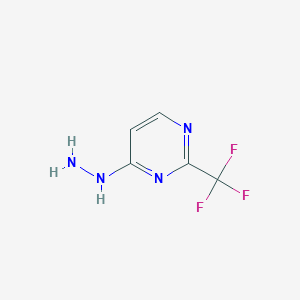

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)
![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)
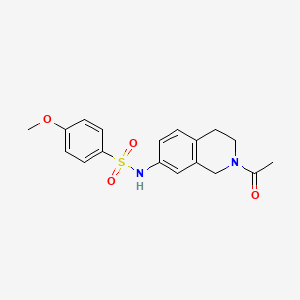
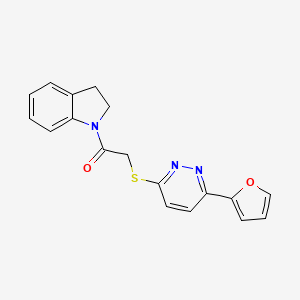
methanone](/img/structure/B2878327.png)
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2878332.png)
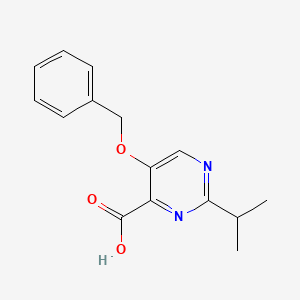
![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2878336.png)
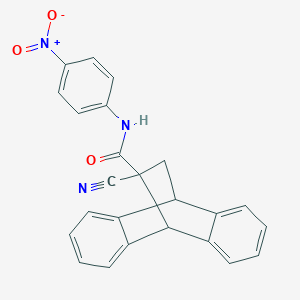
![2-(4-methylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878341.png)